1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride

Dopamine Transporter Neuropharmacology Addiction Research

1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride (CAS 71258-18-9) is a critical research scaffold for dopamine transporter (DAT) and sigma-1 receptor studies. Its N-benzyl substitution confers high DAT affinity (IC50 = 70 nM) and superior sigma-1 selectivity over opioid/PCP sites, making it irreplaceable for reproducible pharmacology. The HCl salt ensures >180 mg/mL aqueous solubility for hassle-free assay preparation. Choose this building block to guarantee the precise pharmacological profile your research demands, free from off-target confounds common in generic piperidines. Standard lab supply; inquire for bulk pricing.

Molecular Formula C19H21ClN2
Molecular Weight 312.8 g/mol
CAS No. 71258-18-9
Cat. No. B024045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride
CAS71258-18-9
Synonyms4-Phenyl-1-(phenylmethyl)-4-piperidinecarbonitrile Hydrochloride;  1-Benzyl-4-phenyl-4-piperidinecarbonitrile Hydrochloride; 
Molecular FormulaC19H21ClN2
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3.Cl
InChIInChI=1S/C19H20N2.ClH/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17;/h1-10H,11-15H2;1H
InChIKeySPXFNRMZPRHYRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride (CAS 71258-18-9) – Core Identity, Physicochemical Profile, and Procurement Significance


1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride (CAS 71258-18-9), a 4,4-disubstituted piperidine derivative, is a versatile research tool and key synthetic intermediate . Unlike generic piperidine building blocks, its distinct substitution pattern enables specific biological interactions, notably as a high-affinity dopamine transporter (DAT) ligand and as a precursor for selective sigma-1 receptor probes [1]. The hydrochloride salt form confers enhanced solid-state stability and aqueous solubility (>180 mg/mL), simplifying handling and formulation in biological assays .

Why 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride Cannot Be Replaced by Common Phenylpiperidine Analogs: A Guide to Critical Structural Determinants


Simple in-class substitution of 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride with other phenylpiperidines (e.g., 4-cyano-4-phenylpiperidine, CAS 51304-58-6) is not viable due to stark functional divergence. The N-benzyl group is essential for high-affinity DAT interaction; its removal yields compounds essentially inactive at this transporter [1]. Furthermore, while structurally related piperidines may interact with opioid or muscarinic receptors, the 4-cyano-4-phenyl motif within this specific N-benzyl scaffold has been demonstrated to impart high selectivity for sigma-1 receptors over opioid receptors [2]. Therefore, substituting this specific molecule would compromise the targeted pharmacological profile critical for reproducible research outcomes [3].

Quantitative Differentiation Guide: Why 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride Outperforms Analogs in Key Research Applications


Superior Dopamine Transporter (DAT) Affinity vs. Cocaine and Nomifensine

The compound exhibits high affinity for the dopamine transporter (DAT), with an IC50 of 70 nM for inhibiting dopamine uptake. This potency is comparable to reference inhibitors nomifensine (IC50=70 nM) and benztropine (IC50=50 nM), establishing it as a validated and potent tool for DAT studies [1]. Furthermore, in radioligand binding assays, the compound (BTCP) displays a distinct selectivity profile. The ratio of IC50 for displacing [3H]cocaine to [3H]BTCP is 62, whereas cocaine itself yields a ratio of 0.6. This indicates that BTCP is far more selective for sites labeled by [3H]BTCP, suggesting it binds to a different conformation or site on the DAT complex compared to cocaine [2].

Dopamine Transporter Neuropharmacology Addiction Research

Sigma Receptor Binding Affinity with Negligible PCP Site Interaction

The compound and its analogs exhibit a range of affinities for sigma receptors. In guinea pig brain homogenates, the target compound and related analogs displaced the sigma-selective probe [3H]-(+)-pentazocine with Ki values ranging from 125 to 9170 nM [1]. Critically, all compounds in this series showed negligible affinity for the phencyclidine (PCP) binding site on the NMDA receptor, with Ki values exceeding 10,000 nM for [3H]TCP displacement in rat brain homogenates [1]. This profile is in stark contrast to many structurally similar phenylpiperidines, which often show high affinity for opioid or muscarinic receptors; for example, 4-cyano-4-phenylpiperidine derivatives have been shown to be essentially inactive at the mu-opioid receptor (IC50 > 30 µM) [2].

Sigma-1 Receptor Radioligand Development CNS Disorders

Validated Metabolic Stability via Defined Hepatic Dealkylation Mechanism

The oxidative N-debenzylation of 1-benzyl-4-cyano-4-phenylpiperidine by hepatic oxygenases has been mechanistically characterized using stable isotope labeling. The reaction rate is subject to a primary kinetic isotope effect (KIE) of 1.46 when the benzylic methylene hydrogens are replaced by deuterium [1]. This is a key differentiator from other piperidine analogs lacking this defined metabolic pathway or exhibiting different rates of clearance. The study confirms that molecular oxygen is the source of oxygen in the hydroxylated intermediate, establishing a clear, rate-limiting step in its metabolism [1].

Drug Metabolism Pharmacokinetics Isotope Labeling

Top Research and Procurement Scenarios for 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride Based on Quantifiable Evidence


Development of Selective Radioligands for Dopamine Transporter (DAT) Imaging and Binding Studies

Given its high affinity for the DAT (IC50 = 70 nM) and its distinct binding site selectivity compared to cocaine (as evidenced by a 103-fold higher selectivity ratio for BTCP-binding sites), this compound serves as an ideal scaffold for developing radiolabeled probes. Researchers seeking to label DAT complexes for autoradiography or binding assays, while avoiding the complex pharmacology of cocaine, will find this molecule's selective interaction profile essential [1].

Sigma-1 Receptor Pharmacology: A Non-Opioid, Non-PCP Chemical Probe

The compound's demonstrated ability to bind sigma receptors (Ki range 125-9170 nM) with negligible affinity for the PCP site of the NMDA receptor (Ki > 10,000 nM) and mu-opioid receptors (IC50 > 30 µM) makes it a clean and reliable tool for investigating sigma-1 receptor function. It can be used in vitro to dissect sigma-1 mediated pathways without confounding activity at related receptor systems, a key advantage over less selective phenylpiperidine analogs [2].

Synthesis of High-Affinity Sigma-1 Receptor Ligands and PET Tracers

The 4-cyano-4-phenylpiperidine core is a privileged scaffold for developing high-affinity, selective sigma-1 receptor ligands. This compound serves as a direct synthetic precursor for generating novel analogs with enhanced affinity and selectivity, including radiolabeled tracers for positron emission tomography (PET) imaging. Its validated synthetic accessibility and clear SAR make it a strategic starting material for medicinal chemistry programs targeting the sigma-1 receptor [3].

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Investigating N-Debenzylation Mechanisms

The well-characterized oxidative N-debenzylation pathway, with a defined primary kinetic isotope effect (kH/kD = 1.46), positions this compound as a useful probe for studying CYP450-mediated metabolism. It can be employed in vitro to investigate the mechanisms of tertiary amine dealkylation by hepatic oxygenases or to benchmark the metabolic stability of other N-benzyl piperidine drug candidates [4].

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